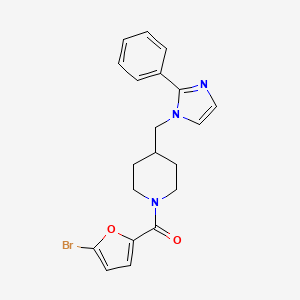

![molecular formula C24H22N2O3S2 B2528902 N-(2-(苯并[d]噻唑-2-基)苯基)-4-甲苯磺酰丁酰胺 CAS No. 941987-12-8](/img/structure/B2528902.png)

N-(2-(苯并[d]噻唑-2-基)苯基)-4-甲苯磺酰丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

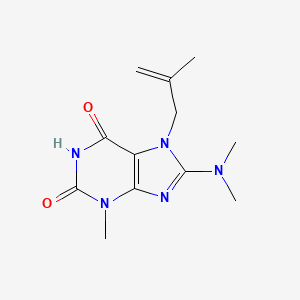

“N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis method for a similar compound involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide” include coupling reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide” can be determined by various spectroscopic techniques. For instance, the yield and melting point can be determined .科学研究应用

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These molecules were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo . Researchers have employed various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions to synthesize benzothiazole derivatives. Additionally, structure-activity relationships (SAR) and molecular docking studies against the target DprE1 have been explored to identify potent inhibitors with enhanced anti-tubercular activity.

Novel Heterocycles

The synthesis of benzothiazole-based compounds offers a useful methodology for creating novel heterocycles. This approach provides benefits such as gentle reaction conditions, cleaner reactions, satisfactory product yields, and straightforward experimental procedures. Researchers have harnessed these advantages to design and synthesize diverse heterocyclic molecules with potential applications in drug discovery and materials science .

Anti-Inflammatory Properties

While not specific to this compound, benzothiazoles are associated with anti-inflammatory effects. Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, aspirin, and naproxen, as well as herbal supplements (e.g., curcumin, capsaicin, and Boswellia serrata), exhibit anti-inflammatory properties. These compounds can help reduce pain and fever resulting from various inflammatory disorders .

COX-1 Inhibition

Some benzothiazole derivatives have demonstrated weak COX-1 inhibitory activity. Although they are less potent than selective COX-1 inhibitors (such as indomethacin) and non-selective COX inhibitors (like diclofenac), their potential warrants further investigation .

Antitumor and Cytotoxic Activity

Certain benzothiazole derivatives have shown promise as antitumor agents. For instance, a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide exhibited potent effects against prostate cancer cells .

作用机制

Target of Action

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide, also known as N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylbenzenesulfonyl)butanamide, has been found to have anti-inflammatory properties . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . The compound’s interaction with its targets leads to a reduction in inflammation and associated symptoms.

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins and thus reducing inflammation .

Result of Action

The result of the compound’s action is a reduction in inflammation and associated symptoms. This is achieved through the inhibition of COX enzymes and the subsequent decrease in prostaglandin production . In studies, some derivatives of the compound have shown significant anti-inflammatory activities .

属性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S2/c1-17-12-14-18(15-13-17)31(28,29)16-6-11-23(27)25-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)30-24/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIXFMYVGGPYEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

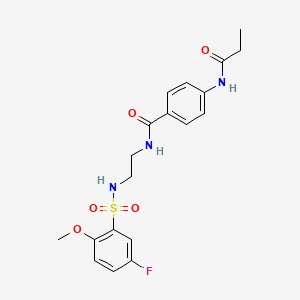

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2528819.png)

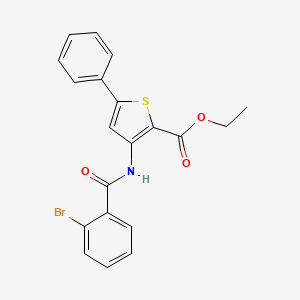

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2528827.png)

![2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2528828.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one](/img/structure/B2528831.png)

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2528836.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)